Bienvenue dans la boutique en ligne BenchChem!

EM20-25

Apoptosis Bcl-2 Family Mechanism of Action

Essential tool for apoptosis research. EM20-25 uniquely antagonizes Bcl-2 without affecting mitochondrial respiration, unlike HA14-1. It retains activity in Bax/Bak-deficient cells where ABT-737 fails, ensuring valid SAR and pathway data. Confirmed PTP inducer for studying non-canonical death mechanisms and B-cell malignancy synergies (CI=0.5 with VSV). High-purity (≥98%) for reproducible results. Request a quote.

Molecular Formula C15H9ClN4O6
Molecular Weight 376.71 g/mol
CAS No. 141266-44-6
Cat. No. B1671193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEM20-25
CAS141266-44-6
SynonymsEM2025;  EM20 25;  EM20-25
Molecular FormulaC15H9ClN4O6
Molecular Weight376.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O
InChIInChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24)
InChIKeyGGEVZGGAQHNWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EM20-25 (CAS 141266-44-6): A Small-Molecule Bcl-2 Antagonist for Apoptosis Research


EM20-25 is a cell-permeable, pyrimidine-2,4,6-trione derivative that functions as a small-molecule antagonist of the anti-apoptotic Bcl-2 protein [1]. It is a structural analog of HA14-1, distinguished by a specific chlorinated anthracene moiety [2]. The compound is primarily utilized in basic research to study the intrinsic mitochondrial pathway of apoptosis, specifically the disruption of Bcl-2/BAX protein-protein interactions and the subsequent activation of downstream effectors like caspase-9 [1].

Why Substituting EM20-25 with a Generic Bcl-2 Inhibitor Like HA14-1 or ABT-737 is Scientifically Invalid


Substituting EM20-25 with a structurally similar analog like HA14-1 or a highly specific BH3-mimetic like ABT-737 will lead to divergent and non-interchangeable experimental results [1]. Direct comparative studies demonstrate that while EM20-25 induces PTP opening and caspase-9 activation, its mechanism is distinct; it is not a specific Bcl-2 inhibitor like ABT-737, whose apoptosis induction is strictly Bax/Bak-dependent [2]. Furthermore, unlike its direct analog HA14-1, EM20-25's activity is uncoupled from off-target mitochondrial respiration effects, making HA14-1 an inappropriate functional substitute [3]. A generic approach ignores these critical mechanistic and potency nuances, jeopardizing data reproducibility and compromising the validity of any subsequent structure-activity relationship (SAR) or pathway analysis [1][3].

EM20-25: A Quantitative Evidence Guide for Scientific Selection and Procurement


Mechanistic Selectivity: EM20-25 Induces BAX/BAK-Independent Apoptosis, Unlike ABT-737

EM20-25 is a non-specific Bcl-2 inhibitor that induces cell death through a pathway that is independent of the pro-apoptotic effectors BAX and BAK. In contrast, the specific BH3-mimetic ABT-737 strictly requires BAX and BAK for its apoptotic activity. This was demonstrated in a head-to-head study using Bax/Bak double-knockout (DKO) mouse embryonic fibroblasts (MEFs) [1].

Apoptosis Bcl-2 Family Mechanism of Action Selectivity

Target-Selectivity Profile: EM20-25 Activates Caspase-9 Through a Bcl-2-Dependent but Non-Canonical Pathway

EM20-25's activation of the intrinsic apoptosis pathway, measured by caspase-9 cleavage, is not solely dependent on its ability to inhibit Bcl-2's canonical anti-apoptotic function. Comparative analysis using caspase-9 deficient cells shows that while both EM20-25 and the specific inhibitor ABT-737 induce cell death, only ABT-737's apoptotic activity is completely blocked by the absence of caspase-9 [1].

Caspase-9 Apoptosis Pathway Bcl-2 Inhibition Cell Death Mechanism

Synergistic Therapeutic Index: EM20-25 Demonstrates a 19-Fold In Vitro Therapeutic Window with Oncolytic VSV in CLL

EM20-25 synergizes with vesicular stomatitis virus (VSV) to overcome apoptosis resistance in primary chronic lymphocytic leukemia (CLL) cells. This combination exhibits a quantified therapeutic index of 19-fold when comparing effects on malignant CLL cells versus healthy peripheral blood mononuclear cells (PBMCs), demonstrating a high degree of tumor selectivity in this ex vivo model [1].

Chronic Lymphocytic Leukemia Oncolytic Virus Combination Therapy Therapeutic Index

Potent Synergy in B-Cell Lymphoma: EM20-25 and VSV Combination Achieves a Strong Combination Index (CI) of 0.5

The combination of EM20-25 with the oncolytic vesicular stomatitis virus (VSV-AV1) is highly synergistic, resulting in a combination index (CI) of 0.5 in primary CLL cells [1]. By the Chou-Talalay method, a CI < 1 indicates strong synergism, a value of 0.5 confirms potent synergistic cell killing. This synergy is mechanistically linked to EM20-25's disruption of the Bcl-2/BAX interaction, which primes the cells for VSV-induced apoptosis [1].

B-Cell Lymphoma Combination Index Drug Synergy Oncolytic Virotherapy

Mitochondrial Safety Profile: EM20-25 Spares Mitochondrial Respiration, a Key Advantage Over HA14-1

A critical and quantifiable differentiation is EM20-25's lack of effect on mitochondrial respiration, a known off-target activity of its direct analog, HA14-1 [1]. HA14-1 inhibits mitochondrial respiration at higher concentrations (half-maximal uncoupling at ~20 µM), which can confound experimental results and lead to misinterpretation of apoptotic mechanisms [2]. EM20-25 was specifically identified from a library of HA14-1 analogs as a molecule devoid of this confounding effect [1].

Mitochondrial Respiration Off-Target Effects Analog Comparison SAR

EM20-25: Validated Research and Industrial Application Scenarios


Investigating Bax/Bak-Independent Apoptotic Pathways

Researchers investigating alternative cell death pathways where the canonical pro-apoptotic effectors BAX and BAK are absent, mutated, or inhibited should use EM20-25. As demonstrated by Vogler et al., EM20-25 retains its ability to induce cell death in Bax/Bak DKO cells, a context where the specific BH3-mimetic ABT-737 is completely inactive [1]. This makes EM20-25 an essential tool for dissecting non-canonical apoptosis mechanisms and studying resistance to BH3-mimetics.

Synergy Studies in Hematological Malignancies, Particularly CLL and B-Cell Lymphoma

EM20-25 is an optimal choice for ex vivo or in vitro combination studies in B-cell malignancies like chronic lymphocytic leukemia (CLL) and B-cell lymphoma. Its potent synergy (CI=0.5) with oncolytic vesicular stomatitis virus (VSV) and its 19-fold therapeutic index in primary CLL cells make it a valuable agent for exploring novel combinatorial regimens [2]. This is particularly relevant for preclinical projects focused on overcoming apoptosis resistance in hematological cancers.

Mitochondrial Permeability Transition Pore (PTP) Studies Without Respiratory Chain Artifacts

For studies focused on the role of the mitochondrial Permeability Transition Pore (PTP) in cell death, EM20-25 is the preferred Bcl-2 antagonist over its direct analog HA14-1. Research published in the Journal of Biological Chemistry confirms that EM20-25 effectively induces PTP opening and subsequent apoptosis while having no effect on mitochondrial respiration, a significant and confounding off-target effect of HA14-1 [3]. This characteristic ensures that observed mitochondrial dysfunction is due to direct PTP modulation rather than indirect metabolic poisoning.

Mechanistic Studies of Caspase-9-Independent Cell Death

Investigators aiming to understand the role of caspase-9 in Bcl-2 inhibitor-induced cell death should employ EM20-25 as a critical tool. Unlike the selective inhibitor ABT-737, whose apoptotic function is entirely dependent on caspase-9, EM20-25's cell death activity is largely independent of this apical caspase [1]. This differential requirement makes EM20-25 invaluable for dissecting the specific contributions of caspase-9 in the intrinsic apoptosis pathway and for identifying parallel or downstream cell death executioners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EM20-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.